N-[2,4,6-trimethyl-3-(naphthalene-1-carbonylamino)phenyl]naphthalene-1-carboxamide
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Overview
Description
N-[2,4,6-trimethyl-3-(naphthalene-1-carbonylamino)phenyl]naphthalene-1-carboxamide is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,4,6-trimethyl-3-(naphthalene-1-carbonylamino)phenyl]naphthalene-1-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the naphthalene-1-carbonyl chloride: This is achieved by reacting naphthalene-1-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions.
Amination: The resulting naphthalene-1-carbonyl chloride is then reacted with 2,4,6-trimethylaniline in the presence of a base such as triethylamine (Et₃N) to form the intermediate amide.
Coupling Reaction: The intermediate amide is then coupled with naphthalene-1-carboxylic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2,4,6-trimethyl-3-(naphthalene-1-carbonylamino)phenyl]naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH₄) to reduce the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Halogens (e.g., Br₂) in the presence of a Lewis acid catalyst like FeBr₃.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
N-[2,4,6-trimethyl-3-(naphthalene-1-carbonylamino)phenyl]naphthalene-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of N-[2,4,6-trimethyl-3-(naphthalene-1-carbonylamino)phenyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Naphthalene-1-carboxamide derivatives: Compounds with similar structures but different substituents on the aromatic rings.
Trimethylnaphthalene derivatives: Compounds with similar naphthalene cores but different functional groups.
Uniqueness
N-[2,4,6-trimethyl-3-(naphthalene-1-carbonylamino)phenyl]naphthalene-1-carboxamide is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
N-[2,4,6-trimethyl-3-(naphthalene-1-carbonylamino)phenyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H26N2O2/c1-19-18-20(2)29(33-31(35)27-17-9-13-23-11-5-7-15-25(23)27)21(3)28(19)32-30(34)26-16-8-12-22-10-4-6-14-24(22)26/h4-18H,1-3H3,(H,32,34)(H,33,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAJWNTSSMIMELT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1NC(=O)C2=CC=CC3=CC=CC=C32)C)NC(=O)C4=CC=CC5=CC=CC=C54)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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